![molecular formula C6H7N3O4 B3021241 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid CAS No. 215298-72-9](/img/structure/B3021241.png)
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Overview
Description
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a biochemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidation reactions .Physical And Chemical Properties Analysis
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a solid substance that should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory potential of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid. Its structural features make it an interesting candidate for designing novel anti-inflammatory drugs .
Agrochemicals and Crop Protection
- Herbicidal Activity : 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid has been evaluated as a herbicide. Its selective action against specific weed species makes it valuable for crop protection .
Biological Studies and Enzyme Inhibition
- Enzyme Inhibitors : Some derivatives of this compound have demonstrated inhibitory activity against specific enzymes. For instance, inhibition of succinate dehydrogenase has been explored .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The nitro group in the 4-position and the carboxylic acid group in the 3-position may play crucial roles in these interactions.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific structural features .
Pharmacokinetics
The compound’s water solubility, estimated to be 1421e+004 mg/L , suggests that it could be well-absorbed in the body. The compound’s half-life in various environmental compartments ranges from days to years, indicating potential stability in the body .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. For instance, its stability in various environmental compartments, such as air, water, soil, and sediment, can affect its bioavailability and efficacy . Furthermore, pH can influence the compound’s solubility and therefore its absorption and distribution in the body .
properties
IUPAC Name |
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-5(9(12)13)4(6(10)11)8-7-3/h2H2,1H3,(H,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWTLMYXXTHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464696 | |
Record name | 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |
CAS RN |
215298-72-9, 1163120-48-6 | |
Record name | 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215298-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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